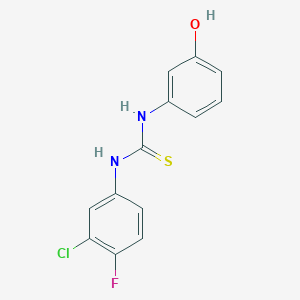

N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea" is a compound of interest in various fields of chemical research due to its unique structural properties. This compound belongs to the thiourea class, which are known for their wide range of applications in organic synthesis, medicinal chemistry, and material science.

Synthesis Analysis

The synthesis of related thiourea compounds involves the reaction of acylthiocyanates with aromatic amines under phase transfer catalysis conditions, yielding thioureas in excellent yields. For instance, a series of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas were prepared using this method, highlighting the versatility and efficiency of the synthesis process (Khazi et al., 2006).

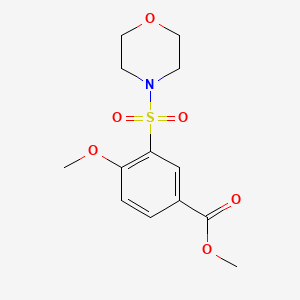

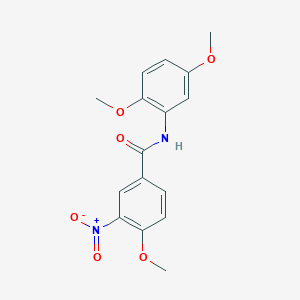

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including those related to "N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea", has been extensively studied using spectroscopic and X-ray diffraction techniques. These studies reveal the planarity of the thiourea group and the spatial arrangement of substituents, which significantly influence the compound's reactivity and physical properties. For example, structural and vibrational properties of thiourea derivatives were analyzed, demonstrating the impact of molecular structure on their chemical behavior (Saeed et al., 2011).

Applications De Recherche Scientifique

Spectroscopic and Structural Analysis

The compound N-(3-chloro-4-fluorophenyl)-N'-(3-hydroxyphenyl)thiourea, and related thiourea derivatives, have been extensively studied for their spectroscopic and structural properties. One study focused on the spectroscopic, single crystal XRD structure, and DFT analysis of a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. This research highlighted the compound's optimized molecular structure, vibrational frequencies, hyper-conjugative interaction, charge transfer, and NBO analysis. The HOMO and LUMO analysis indicated charge transfer within the molecule, and the study also explored its NLO material potential, reactive centers, and docking with prostaglandin E synthase for analgesic drug development (Sheena Mary et al., 2016).

Fluorescence Quenching and Analytical Applications

Another research avenue involves the fluorescence properties of thiourea derivatives, such as 1-(2-Hydroxyphenyl)thiourea, which exhibits fluorescence quenching in the presence of chromium(VI) ions. This property has been leveraged for chromium(VI) determination, showcasing the compound's potential in analytical chemistry and environmental monitoring (Sunil & Rao, 2015).

Antibacterial Activity

Thiourea derivatives, including N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas, have been synthesized and evaluated for their antibacterial efficacy. A study demonstrated that certain derivatives exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, highlighting the compound's potential in developing new antibacterial agents (Khazi et al., 2006).

Crystal Structures and Vibrational Properties

The influence of fluorine substitution on the crystal structures and vibrational properties of phenylthiourea isomers has also been explored. Research in this area provides insights into the structural and conformational properties of these compounds, which are crucial for understanding their reactivity and potential applications in various fields (Saeed et al., 2010).

Propriétés

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3-hydroxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2OS/c14-11-7-9(4-5-12(11)15)17-13(19)16-8-2-1-3-10(18)6-8/h1-7,18H,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHPZINYHPOQNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-4-fluorophenyl)-3-(3-hydroxyphenyl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)